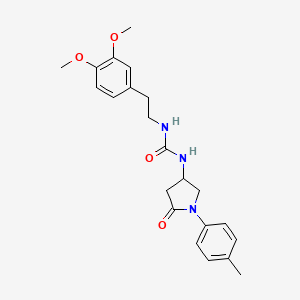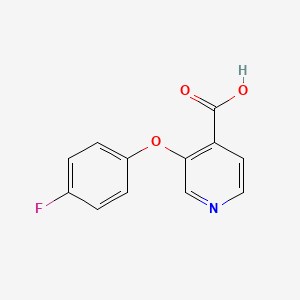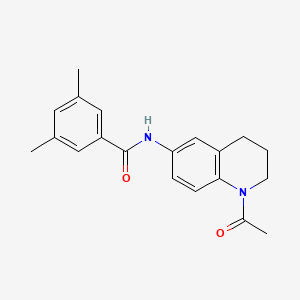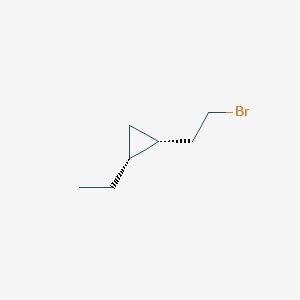![molecular formula C19H24ClNO B2484718 N-[(3-chloro-1-adamantyl)methyl]-4-methylbenzamide CAS No. 638135-62-3](/img/structure/B2484718.png)
N-[(3-chloro-1-adamantyl)methyl]-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(3-chloro-1-adamantyl)methyl]-4-methylbenzamide” is a complex organic compound. The adamantyl moiety in the compound is a part of a class of compounds known as adamantanes, which are characterized by a rigid and virtually stress-free structure . Adamantanes are the most stable isomers of C10H16 and their structure is similar to the diamond crystal lattice . The compound also contains a benzamide group, which is a common feature in many pharmaceuticals .
Synthesis Analysis
The synthesis of adamantane derivatives often involves the use of carbocation or radical intermediates, which have unique stability and reactivity compared to simple hydrocarbon derivatives . A four-step Wittig reaction was carried out to synthesize 1-[(Z,E)-3-phenylprop-2-en-1-yl]adamantane and 1-[(Z)-3-phenylprop-1-en-1-yl]adamantane from alcohol in yields of 54% and 36%, respectively .Molecular Structure Analysis
Adamantane molecules can be described as the fusion of three cyclohexane rings . The molecule is both rigid and virtually stress-free . In the FT-IR spectrum of a similar compound, the peaks at 3060 cm −1 (C–H stretching of aromatic ring sp² hybridisation), 2914 cm −1 (C–H stretching of aliphatic adamantyl sp3 hybridisation) were observed .Physical And Chemical Properties Analysis
Adamantane is a white solid with a camphor-like odor . It is the simplest diamondoid . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .Wissenschaftliche Forschungsanwendungen
Inhibition of Soluble Epoxide Hydrolase (sEH)
- Background : Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of bioactive lipid signaling molecules. It converts epoxyeicosatrienoic acids (EET) to virtually inactive dihydroxyeicosatrienoic acids (DHET). While EETs have medicinal properties, DHETs contribute to inflammatory processes in cells .
- Application : N-[(3-Chloroadamantan-1-yl)methyl]-4-methylbenzamide has shown promise as an inhibitor of human sEH. By inhibiting sEH, it helps maintain higher concentrations of EETs, which may be beneficial for treating neuropathic pain, renal diseases, hypertonia, and pain states .
Modification of Adamantane Moiety
- Application : Modifying the adamantane moiety, as demonstrated by this compound, offers a way to address these drawbacks. By introducing electron-withdrawing substituents (such as the chlorine atom), researchers aim to enhance the efficacy and pharmacological properties of sEH inhibitors .
Potential Medicinal Chemistry Applications
- Application : Researchers can explore further modifications to the lipophilic cage fragment, optimizing the compound’s properties. This line of research contributes to the development of novel and effective inhibitors for treating pain and other health conditions .
Additional Considerations
- Metabolism : Metabolism studies indicate that the introduction of methyl groups into the bridgehead positions of the adamantyl moiety does not protect it from cytochromes P450. However, it increases the rate of metabolism. Metabolites with modified adamantane groups are significantly less active inhibitors than the initial compounds .
- Melting Points : Interestingly, the melting points of bis-ureas containing the 3-chloroadamantan-1-yl substituent depend on the length of the polymethylene spacer .
Zukünftige Richtungen
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . This suggests a promising future direction in the research and development of adamantane derivatives.
Wirkmechanismus
Target of Action
The primary target of N-[(3-Chloroadamantan-1-yl)methyl]-4-methylbenzamide is the soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of bioactive lipid signaling molecules and has become a promising target in the treatment of neuropathic pain in humans and mammals .
Mode of Action
The compound interacts with sEH, inhibiting its activity. This inhibition allows for the maintenance of a high concentration of epoxy fatty acids, which are metabolites of arachidonic acid . These epoxy fatty acids have therapeutic benefits for conditions such as renal diseases, hypertension, and pain states .
Biochemical Pathways
The inhibition of sEH affects the metabolic pathway of arachidonic acid. Normally, sEH converts epoxyeicosatrienoic acids (EETs) to dihydroxyeicosatrienoic acids (DHETs). EETs are beneficial molecules, while DHETs increase the inflammatory infiltration of cells . By inhibiting sEH, the compound maintains a higher concentration of EETs, favoring therapeutic outcomes .
Pharmacokinetics
The compound, like other adamantyl-containing urea-based sEH inhibitors, has some drawbacks that affect its pharmacokinetics. These include rapid metabolism in vivo and unsatisfactory physical properties, such as poor solubility in water and high melting points . Metabolism of adamantyl-containing inhibitors mainly involves hydroxylation at the bridging and bridgehead positions of adamantane . The rate of metabolism is proportional to their lipophilicity .
Result of Action
The result of the compound’s action is the inhibition of sEH, leading to a higher concentration of beneficial EETs. This can favor therapy for renal diseases, hypertension, and pain states .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the introduction of electron-withdrawing substituents, such as halogen atoms, into the lipophilic cage fragment may be a promising way to modify the compound and eliminate existing drawbacks of sEH inhibitors .
Eigenschaften
IUPAC Name |
N-[(3-chloro-1-adamantyl)methyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO/c1-13-2-4-16(5-3-13)17(22)21-12-18-7-14-6-15(8-18)10-19(20,9-14)11-18/h2-5,14-15H,6-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDADPFIJFRFIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC23CC4CC(C2)CC(C4)(C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-1-adamantyl)methyl]-4-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2484641.png)
![N-(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-4-yl)-3-phenylpropanamide](/img/structure/B2484642.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2484644.png)


![1-benzyl-N-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2484649.png)
![5-phenyl-6-sulfanyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2484651.png)
![N-(3-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2484652.png)

![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2484654.png)
![Ethyl 3-[2-(4-methoxyanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2484655.png)
